molecular formula C7H6ClN3S B13929115 1-Chloro-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine

1-Chloro-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine

Cat. No.: B13929115
M. Wt: 199.66 g/mol
InChI Key: BBWKYNHOMZHSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, starting from pyrrole, the compound can be synthesized via a series of steps including halogenation, methylthiolation, and cyclization .

Industrial Production Methods

Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. A notable method includes the use of pyrrole, chloramine, and formamidine acetate as starting materials. The process involves a two-vessel operation, yielding the desired compound with an overall efficiency of around 55% .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Scientific Research Applications

Pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt various signaling pathways that are essential for cell proliferation and survival. This makes it a promising candidate for cancer therapy and antiviral treatments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its efficacy as a kinase inhibitor and antiviral agent set it apart from other similar compounds .

Properties

Molecular Formula

C7H6ClN3S

Molecular Weight

199.66 g/mol

IUPAC Name

1-chloro-4-methylsulfanylpyrrolo[1,2-d][1,2,4]triazine

InChI

InChI=1S/C7H6ClN3S/c1-12-7-10-9-6(8)5-3-2-4-11(5)7/h2-4H,1H3

InChI Key

BBWKYNHOMZHSRJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(C2=CC=CN21)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.